![molecular formula C8H12N2 B14892071 2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrrol-4-amine](/img/structure/B14892071.png)
2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrrol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrrol-4-amine is a nitrogen-containing heterocyclic compound with the molecular formula C8H12N2. This compound is part of the pyrrole family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products .
Métodos De Preparación
The synthesis of 2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrrol-4-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, cyclopentanone can be reacted with methyl cyanoacetate and sulfur in methanol, followed by the addition of morpholine . This reaction is typically carried out at elevated temperatures to facilitate the formation of the desired product.
Análisis De Reacciones Químicas
2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrrol-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenating agents like bromine or chlorine. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrrol-4-amine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties . Additionally, this compound is used in the development of new pharmaceuticals and organic materials .
Mecanismo De Acción
The mechanism of action of 2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrrol-4-amine involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinase activity, which is crucial for cell signaling and proliferation . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrrol-4-amine can be compared with other similar compounds such as pyrrolopyrazine derivatives. These compounds also contain nitrogen heterocycles and exhibit a wide range of biological activities . this compound is unique due to its specific structure and the presence of a cyclopentane ring fused to the pyrrole ring. This structural feature contributes to its distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C8H12N2 |
|---|---|
Peso molecular |
136.19 g/mol |
Nombre IUPAC |
2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrrol-4-amine |
InChI |
InChI=1S/C8H12N2/c1-10-4-6-2-3-8(9)7(6)5-10/h4-5,8H,2-3,9H2,1H3 |
Clave InChI |
UYYGUKJAQYMEAM-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C2CCC(C2=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Ethoxy-phenyl)-3-(1-methyl-1H-benzoimidazol-2-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-ylamine](/img/structure/B14891993.png)

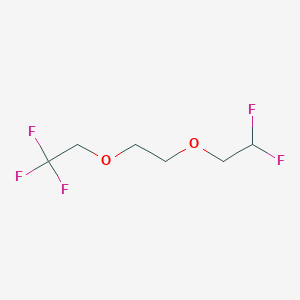
![2-(6-Bromo-5-methyl-2,4-dioxo-1,2-dihydrothieno[2,3-d]pyrimidin-3(4H)-yl)-2-methylpropanoic acid](/img/structure/B14892014.png)
![4-Chloro-1,3-dihydro-2H-pyrrolo[2,3-d]pyrimidin-2-one](/img/structure/B14892023.png)

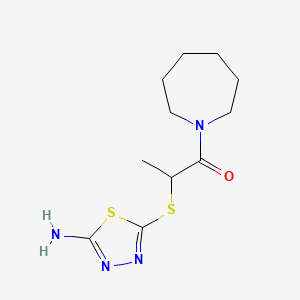

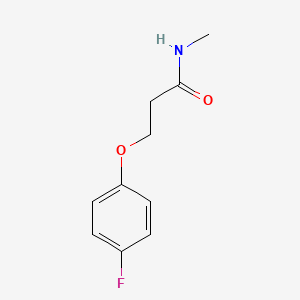
![7-Bromooxazolo[5,4-b]pyridine](/img/structure/B14892051.png)
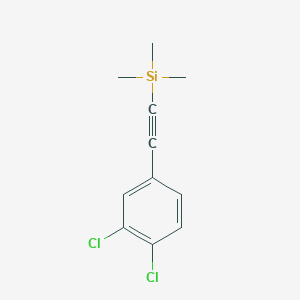
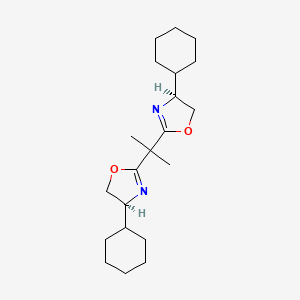

![4-Chloro-2-(4-methoxybenzyl)pyrido[3,2-c]pyridazine-3,6(2H,5H)-dione](/img/structure/B14892067.png)
